molecular formula C15H19Cl2NO5 B4002668 1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate

1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate

Cat. No.: B4002668
M. Wt: 364.2 g/mol
InChI Key: ARSYNGLZIGWUGO-UHFFFAOYSA-N
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Description

1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C15H19Cl2NO5 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0640281 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Response in Aquatic Organisms

Research on the antioxidant response of aquatic organisms to exposure to 2,4-dichlorophenol (2,4-DCP) explored hepatic antioxidant responses in fish. This study found that certain antioxidant enzymes were induced significantly compared to control groups, suggesting that compounds with chlorophenoxy groups might affect aquatic ecosystems' oxidative stress responses (Zhang et al., 2004).

Synthesis and Molecular Modeling

Another study focused on the synthesis and molecular modeling of etoxadrol, a potent phencyclidine-like agonist, to understand its high affinity for the phencyclidine binding site. This research provides insights into the synthesis and structural analysis of complex molecules, which could be relevant for designing compounds with specific binding affinities (Thurkauf et al., 1988).

Structural and Thermal Studies

A study on the title compound involving dichloro-benzenesulfonyl-piperidin-4-yl and difluoro-phenyl groups highlighted the importance of structural and thermal analyses in understanding the stability and interactions of chemical compounds. Such studies are crucial for developing materials with desired physical and chemical properties (Karthik et al., 2021).

Hepatocellular Carcinogenesis

Research on hypolipidaemic hepatic peroxisome proliferators, including chlorophenoxy compounds, indicated their potential role as a novel class of chemical carcinogens. This study highlights the importance of evaluating the long-term effects of chemical compounds on liver health (Reddy et al., 1980).

Photo-Fenton Degradation of Herbicides

A study on the photo-Fenton degradation of the herbicide 2,4-D at neutral pH conditions suggested the potential environmental applications of chemical compounds in water treatment processes. Understanding the degradation pathways can help in designing more efficient methods for removing pollutants (Conte et al., 2016).

Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.C2H2O4/c14-12-5-4-11(10-13(12)15)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSYNGLZIGWUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.